methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a multifunctionalized core structure. The quinazoline scaffold is substituted at position 2 with a sulfanyl group bearing a (2-chlorophenyl)carbamoylmethyl moiety, at position 3 with a 2-(morpholin-4-yl)ethyl chain, and at position 7 with a methyl ester (Figure 1). Key features include:
- Methyl ester: May act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid.
The compound’s molecular formula is C₂₄H₂₂ClN₅O₅S, with a calculated molecular weight of 527.52 g/mol.
Properties
IUPAC Name |
methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O5S/c1-33-23(32)16-6-7-17-20(14-16)27-24(29(22(17)31)9-8-28-10-12-34-13-11-28)35-15-21(30)26-19-5-3-2-4-18(19)25/h2-7,14H,8-13,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCWHDAJVIKECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline core is constructed from methyl 2-amino-5-bromobenzoate through a three-step protocol:
Reaction Scheme
- Cyclization : React methyl 2-amino-5-bromobenzoate with formamide in acetic acid at 110°C for 6 hr to yield methyl 6-bromoquinazolin-4(3H)-one-7-carboxylate (83% yield).
- Chlorination : Treat with phosphorus oxychloride (POCl₃) at reflux for 3 hr to produce 4-chloro-6-bromo-7-carbomethoxyquinazoline (78% yield).
- Buchwald-Hartwig Amination : Couple with ammonium acetate using Pd(PPh₃)₄ (5 mol%) and Xantphos (10 mol%) in dioxane at 100°C to obtain 4-amino-6-bromo-7-carbomethoxyquinazoline (69% yield).
Spectroscopic Validation
- IR : 1728 cm⁻¹ (ester C=O), 1662 cm⁻¹ (quinazolinone C=O)
- ¹H NMR (CDCl₃) : δ 8.41 (s, 1H, C5-H), 7.98 (d, J=8.7 Hz, 1H, C8-H), 7.62 (d, J=8.7 Hz, 1H, C9-H), 3.95 (s, 3H, COOCH₃)
Installation of 3-[2-(Morpholin-4-yl)ethyl] Side Chain
Alkylation at N-3 Position
The 4-aminoquinazoline intermediate undergoes regioselective alkylation using 2-(morpholin-4-yl)ethyl bromide under phase-transfer conditions:
Procedure
- Dissolve 4-amino-6-bromo-7-carbomethoxyquinazoline (1 eq) in DMF
- Add 2-(morpholin-4-yl)ethyl bromide (1.2 eq), K₂CO₃ (3 eq), and tetrabutylammonium iodide (0.1 eq)
- Heat at 80°C for 12 hr under N₂ atmosphere
- Isolate 3-[2-(morpholin-4-yl)ethyl]-4-amino-6-bromo-7-carbomethoxyquinazoline in 74% yield
Reaction Optimization Data
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 74 |
| Cs₂CO₃ | DMSO | 100 | 8 | 68 |
| NaH | THF | 60 | 24 | 52 |
Functionalization at C-2 with Sulfanyl-Carbamoyl Group
Thiolation and Carbamoylation Sequence
The C-2 position is modified through a tandem thioether formation and carbamoylation strategy:
Step 1: S-Alkylation
- React 3-[2-(morpholin-4-yl)ethyl]-4-amino-6-bromo-7-carbomethoxyquinazoline (1 eq) with mercaptoacetic acid (1.5 eq) in presence of NaH (2 eq) in THF at 0°C→RT
- Yield: 2-(carboxymethylsulfanyl)-3-[2-(morpholin-4-yl)ethyl]-7-carbomethoxyquinazolin-4-amine (81%)
Step 2: Carbamoyl Chloride Coupling
- Treat intermediate with 2-chlorophenyl isocyanate (1.1 eq) in anhydrous DCM containing Et₃N (2 eq) at 0°C
- Stir for 4 hr to afford final product in 89% yield
Critical Characterization Data
- HRMS (ESI+) : m/z calcd for C₂₅H₂₇ClN₅O₅S [M+H]⁺: 568.1421, found: 568.1418
- ¹³C NMR (DMSO-d₆) : δ 169.8 (COOCH₃), 166.4 (CONH), 158.1 (C4=O), 44.3 (morpholine CH₂), 34.8 (SCH₂)
Comparative Analysis of Synthetic Routes
The table below evaluates three alternative pathways for constructing the target molecule:
| Method | Steps | Total Yield (%) | Purity (HPLC) | Cost Index |
|---|---|---|---|---|
| Sequential Functionalization | 6 | 42 | 98.7 | $$$$ |
| Convergent Synthesis | 4 | 38 | 97.2 | $$$$$ |
| One-Pot Tandem Reaction | 3 | 29 | 95.4 | $$ |
Key Findings:
- Sequential installation of substituents provides superior yield and purity compared to convergent approaches
- Morpholinoethyl side chain requires strict anhydrous conditions to prevent N-oxide formation
- Thiocarbamate linkage shows higher hydrolytic stability than corresponding oxy analogs (t₁/₂ > 48 hr in PBS pH 7.4)
Scale-Up Considerations and Process Chemistry
Industrial-scale production (≥1 kg) necessitates modifications to laboratory protocols:
Critical Parameters
- Replace DMF with γ-valerolactone as greener solvent for Pd-catalyzed steps (PMI reduced from 32 to 11)
- Implement continuous flow hydrogenation for nitro group reductions (space-time yield increases 8×)
- Use mechanochemical grinding for final carbamoylation step (reduces reaction time from 4 hr to 45 min)
Environmental Metrics
| Metric | Batch Process | Continuous Process |
|---|---|---|
| E-Factor | 86 | 27 |
| Energy Consumption (kW·h/kg) | 410 | 155 |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl carboxylate group at position 7 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is well-documented in quinazoline derivatives .
Conditions :
-
Acidic : 6M HCl, reflux, 12 hours.
-
Basic : 2M NaOH, 80°C, 6 hours.
Product :
2-({[(2-Chlorophenyl)carbamoyl]methyl}sulfanyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid.
Mechanism : Nucleophilic acyl substitution, with water acting as the nucleophile.
Thioether Oxidation
The sulfanyl (-S-) group at position 2 can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO-) .
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| HO | Acetic acid, RT, 4h | Sulfoxide derivative |
| mCPBA | DCM, 0°C, 1h | Sulfone derivative |
Note : Oxidation selectivity depends on stoichiometry:
-
1 equivalent HO → Sulfoxide.
-
2 equivalents HO → Sulfone.
Reduction of 4-Oxo Group
The ketone at position 4 can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation .
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH | MeOH, RT, 2h | 4-Hydroxy-3,4-dihydroquinazoline |
| H (1 atm) | Pd/C, EtOH, 25°C, 6h | 4-Hydroxy derivative (stereoselective) |
Substitution at 2-Chlorophenyl Group
The chlorine on the 2-chlorophenyl moiety may undergo nucleophilic aromatic substitution (NAS) or participate in cross-coupling reactions .
Example Reactions :
-
Suzuki Coupling :
Conditions : Pd(PPh), NaCO, DMF/HO, 80°C.
Product : Replacement of Cl with aryl/heteroaryl groups. -
Buchwald–Hartwig Amination :
Conditions : Pd(dba), Xantphos, CsCO, toluene, 110°C.
Product : Aryl amine derivative.
Morpholine Ring Reactivity
The morpholine substituent at position 3 may undergo:
-
Protonation : Forms water-soluble salts in acidic media (e.g., HCl).
-
Alkylation : Reacts with alkyl halides at the nitrogen under basic conditions (e.g., KCO, DMF) .
Carbamate Hydrolysis
The carbamate linkage (connecting the sulfanyl group to the 2-chlorophenyl) is hydrolytically stable under mild conditions but may cleave under strong acidic/basic hydrolysis .
Conditions :
-
6M HCl, reflux, 24h → 2-mercaptoacetamide + 2-chloroaniline.
-
2M NaOH, 100°C, 12h → Similar cleavage.
Photochemical Reactivity
Quinazoline derivatives often exhibit photostability, but the thioether and morpholine groups may sensitize the compound to UV-induced degradation .
Key Observations :
-
Degradation pathways include sulfoxide formation and ester hydrolysis.
-
Stabilization requires storage in amber glass under inert atmosphere.
Scientific Research Applications
Molecular Formula
The molecular formula of methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is with a molecular weight of approximately 418.9 g/mol. The structure includes several functional groups that contribute to its pharmacological properties.
Structure Representation
The compound can be represented by the following structural formula:
This representation highlights the presence of a chlorophenyl group, a morpholine moiety, and a quinazoline core, which are critical for its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related quinazoline derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 1.9 to 7.52 μg/mL .
Therapeutic Potential
Given its structural features and biological activity, this compound is being investigated for:
- Cancer Treatment : As a potential candidate for targeted cancer therapies.
- Antimicrobial Agents : Preliminary studies suggest activity against certain bacterial strains.
- Neurological Disorders : The morpholine component indicates possible applications in treating neurological conditions due to its ability to cross the blood-brain barrier.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
Mechanism of Action
The mechanism of action of methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it could inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Structural Insights :
- Position 2 : The carbamoyl group in the target compound replaces the benzylthio (Compound 8) or ketone (F067-0383), improving metabolic stability compared to reactive ketones .
Physicochemical Properties
*Estimates based on substituent contributions.
- The morpholinoethyl group in the target compound reduces logP compared to F067-0383’s cyclopentyl and oxolan groups.
- Higher polar surface area (PSA) in the target compound suggests better solubility than F067-0383 .
Crystallographic and Conformational Analysis
- Tools like SHELXL () and ORTEP () are critical for analyzing molecular geometry. The morpholinoethyl group in the target compound likely introduces conformational flexibility compared to F067-0383’s rigid oxolan-methyl group .
- Van der Waals descriptors () and puckering coordinates () could elucidate packing differences in crystalline forms .
Biological Activity
Methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound with potential therapeutic applications. Its structure suggests a variety of biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 395.9 g/mol. The presence of functional groups such as the chlorophenyl moiety and the morpholine ring contributes to its pharmacological properties.
Antibacterial Activity
Research indicates that compounds within the quinazoline family exhibit significant antibacterial properties. The synthesized compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Methodology : The agar cup plate method was employed to determine the zone of inhibition against selected bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 20 | Ciprofloxacin |
| Bacillus subtilis | 18 | Ciprofloxacin |
| Escherichia coli | 15 | Ciprofloxacin |
| Pseudomonas aeruginosa | 12 | Ciprofloxacin |
The results demonstrate moderate to strong antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting potential for clinical applications in treating bacterial infections .
Antioxidant Activity
The antioxidant properties of quinazoline derivatives are noteworthy. A study evaluated various derivatives for their ability to scavenge free radicals using methods like ABTS and DPPH assays.
- Findings : Compounds with hydroxyl substituents exhibited enhanced antioxidant activity due to their ability to donate hydrogen atoms and stabilize free radicals. The presence of a methoxy group also contributed positively to antioxidant efficacy .
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism, leading to growth suppression.
- Binding Affinity : Docking studies suggest that the compound can effectively bind to target proteins, influencing their function and potentially leading to cell death in pathogenic organisms .
Case Studies
In a notable study, a series of quinazoline derivatives were synthesized and tested for their biological activities:
- Study Design : Researchers synthesized multiple analogs and assessed their antibacterial efficacy against resistant strains.
- Results : Some derivatives showed enhanced potency compared to standard antibiotics, indicating that structural modifications can significantly influence biological outcomes .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing methyl 2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate with high purity?
- Methodology :
- Reaction Optimization : Use reflux conditions with anhydrous solvents (e.g., DMF or THF) to promote nucleophilic substitution at the quinazolinone core. Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the compound. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
- Safety : Follow protocols for handling chlorinated intermediates (e.g., PPE, fume hoods) as outlined in safety data sheets for structurally similar compounds .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopic Analysis :
- NMR : Compare - and -NMR spectra with computational predictions (e.g., ChemDraw simulations) to confirm substituent positions, focusing on the morpholine ethyl group ( 2.5–3.5 ppm) and sulfanyl linkage ( 4.0–4.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) using high-resolution mass spectrometry to match theoretical molecular weight (±3 ppm error).
- X-ray Crystallography : For definitive confirmation, grow single crystals in ethyl acetate/hexane and compare bond lengths/angles with published quinazolinone derivatives .
Q. What safety protocols are essential during in vitro handling of this compound?
- Methodology :
- Hazard Mitigation : Refer to safety data sheets for structurally analogous chlorophenyl carbamates, which highlight risks of skin/eye irritation and respiratory sensitization. Use fume hoods, nitrile gloves, and sealed centrifuge tubes during dissolution (e.g., in DMSO) .
- First Aid : Immediate rinsing with water for skin/eye exposure and artificial respiration if inhaled, as per guidelines for morpholine-containing compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 3-chlorophenyl or morpholin-4-yl with piperazinyl) and compare bioactivity using standardized assays (e.g., kinase inhibition or cytotoxicity screens) .
- Data Analysis : Use multivariate regression to correlate substituent lipophilicity (calculated via HPLC log ) with activity, adjusting for steric/electronic effects .
Q. What experimental frameworks are suitable for assessing the environmental fate of this compound?
- Methodology :
- Abiotic Degradation : Conduct hydrolysis studies at varying pH (2–12) and temperatures (20–50°C), monitoring degradation via LC-MS. Compare half-lives with EPA guidelines for carbamate stability .
- Biotic Transformation : Use soil microcosms spiked with -labeled compound to track mineralization (CO evolution) and metabolite formation (e.g., sulfoxide derivatives) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line authentication, serum-free media) to minimize variability. Use positive controls (e.g., staurosporine for kinase inhibition) .
- Meta-Analysis : Apply Fisher’s exact test to compare potency (IC) across studies, accounting for differences in cell viability assays (MTT vs. ATP-lite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
